molecular formula C14H18ClNO2 B2492379 N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide CAS No. 1795419-92-9

N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide

Cat. No.: B2492379
CAS No.: 1795419-92-9
M. Wt: 267.75
InChI Key: JVAPAFHGOROYHK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a pent-4-enamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide typically involves the reaction of pent-4-enoic acid with 2-(2-chlorophenyl)-2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure includes the following steps:

    Activation of Carboxylic Acid: The carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid is then reacted with 2-(2-chlorophenyl)-2-methoxyethylamine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    N-(2-chlorophenyl)-2-methoxyethyl)acetamide: Differing by the presence of an acetamide group instead of a pent-4-enamide group.

    N-(2-chlorophenyl)-2-methoxyethyl)propionamide: Differing by the presence of a propionamide group.

    N-(2-chlorophenyl)-2-methoxyethyl)butyramide: Differing by the presence of a butyramide group.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-3-4-9-14(17)16-10-13(18-2)11-7-5-6-8-12(11)15/h3,5-8,13H,1,4,9-10H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAPAFHGOROYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC=C)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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